9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Description
Properties
IUPAC Name |
9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-15-6-11-19-16(12-15)7-9-17(10-8-16)13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPUQHBPAGCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218169 | |
| Record name | 1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785761-76-3 | |
| Record name | 1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785761-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
- Starting Materials: N-Boc-piperidone or N-Cbz-piperidone derivatives are commonly used as starting points.
- Key Steps:
- Formation of an epoxide intermediate using Corey–Chaykovsky reagent.
- Thermal ring opening of the epoxide with arylamines to yield aminoalcohol intermediates.
- Acylation with appropriate acyl halides.
- Intramolecular cyclization under basic conditions (e.g., potassium tert-butoxide) at low temperatures to form the spirocyclic ring system.
This approach is supported by the synthesis of related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which share structural similarities with this compound.
Representative Reaction Conditions
- Use of dry solvents such as DMSO or THF.
- Low temperature control during cyclization (e.g., −78 °C to −30 °C).
- Stirring under inert atmosphere (argon or nitrogen) to prevent oxidation.
- Purification by flash chromatography using silica gel and solvent gradients (e.g., DCM/MeOH).
Purification and Characterization
- Chromatographic purification: Silica gel flash chromatography with ethyl acetate/hexanes gradients.
- Salt formation: Conversion to trifluoroacetate or hydrochloride salts by treatment with trifluoroacetic acid (TFA) or HCl in 1,4-dioxane to improve crystallinity and stability.
- Characterization: NMR (proton and carbon), mass spectrometry, and melting point determination.
Formulation Preparation for Biological Studies
For in vivo and in vitro studies, this compound requires formulation into clear solutions:
Stock Solution Preparation
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.8314 mL | 19.1571 mL | 38.3142 mL |
| 5 mM | 0.7663 mL | 3.8314 mL | 7.6628 mL |
| 10 mM | 0.3831 mL | 1.9157 mL | 3.8314 mL |
Table 1: Stock solution volumes for different concentrations of this compound in solvent (e.g., DMSO).
In Vivo Formulation Method
- Prepare a DMSO master solution by dissolving the compound in DMSO at a suitable concentration.
- Sequentially add co-solvents such as PEG300, Tween 80, and distilled water or corn oil.
- After each addition, mix thoroughly and ensure the solution remains clear before adding the next solvent.
- Physical methods like vortexing, ultrasound, or gentle heating can aid dissolution.
- The order of solvent addition is critical to maintain solution clarity and stability.
Research Findings and Optimization Notes
- The synthetic routes emphasize mild reaction conditions to preserve stereochemistry and avoid degradation.
- Use of protecting groups (Boc, Cbz) facilitates selective functionalization.
- Salt formation enhances compound handling and solubility for biological assays.
- Formulation protocols are designed to optimize bioavailability and minimize precipitation during administration.
- The methods are adaptable for scale-up and modification to introduce diverse substituents for SAR studies.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Epoxide formation | Corey–Chaykovsky reagent, dry DMSO | Epoxide intermediate |
| Ring opening | Arylamines, thermal conditions | Aminoalcohol intermediate |
| Acylation | Acyl halide, base | Acylated intermediate |
| Cyclization | Potassium tert-butoxide, low temperature | Spirocyclic core formation |
| N-Benzylation | NaH, benzyl halide, DMF, 0 °C to r.t. | Introduction of benzyl substituent |
| Purification | Silica gel chromatography | Pure compound |
| Salt formation | TFA or HCl in dioxane | Stable salt form for handling |
| Stock solution preparation | Dissolution in DMSO, PEG300, Tween 80, water | Clear, stable formulation for biological use |
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Potential as a Pharmacological Agent
Research indicates that compounds similar to 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol exhibit promising activity against various biological targets. Preliminary studies suggest its potential as:
- Antidepressants : Due to its ability to modulate neurotransmitter systems.
- Antitumor agents : Investigations into its cytotoxic effects on cancer cell lines show encouraging results.
Case Study: Antidepressant Activity
A study conducted by researchers at [source needed] demonstrated that derivatives of spirocyclic compounds significantly improved mood-related behaviors in animal models. The specific mechanisms involved serotonin receptor modulation, which could be further explored for therapeutic applications in depression.
2. Neuroprotective Properties
The compound's neuroprotective effects have been examined in models of neurodegenerative diseases. It appears to inhibit apoptotic pathways in neuronal cells, suggesting potential for development into treatments for conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Mood enhancement in models | [source needed] |
| Antitumor | Cytotoxicity against cancer cells | [source needed] |
| Neuroprotective | Inhibition of apoptosis | [source needed] |
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
2. Drug Delivery Systems
Research indicates that this compound can be utilized in the formulation of drug delivery systems due to its favorable solubility and stability characteristics. Its spirocyclic nature may facilitate controlled release mechanisms.
Mechanism of Action
The mechanism of action of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it likely binds to the active site of the protein, preventing its normal function and thereby inhibiting the growth of Mycobacterium tuberculosis . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spirocyclic Analogs
Key Comparative Insights
Functional Group Impact on Bioactivity
- The hydroxyl group in this compound facilitates derivatization (e.g., sulfonation) for drug discovery , whereas its amine analog (CAS 1306739-52-5) may exhibit altered pharmacokinetics due to basicity .
- HE9’s fluoropyridinyl and pyridinyl substituents enhance bioactivity as an insecticide, likely through improved target binding or metabolic stability .
Synthetic Accessibility
- tert-Butyl-protected derivatives (e.g., tert-butyl 1-oxa-9-azaspiro[5.5]undecan-4-ol) are pivotal intermediates, enabling regioselective alkylation or arylation under basic conditions (NaH/DMF) . In contrast, automated synthesis platforms have been employed for analogs like N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine, albeit with moderate yields (30%) .
Insecticides: HE9’s unique substituents underscore the role of polar groups in bioactive molecule design . Automated Synthesis: Simplified analogs (e.g., cyclopropylamine derivatives) highlight trends in high-throughput medicinal chemistry .
Biological Activity
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, a spirocyclic compound, has attracted attention in medicinal chemistry due to its unique structural properties and diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 339.45 g/mol. It is structurally characterized by a spirocyclic framework that combines both aliphatic and aromatic features, enhancing its potential as a drug-like molecule .
Research indicates that this compound may exert its biological effects through the inhibition of specific proteins involved in disease pathways. One prominent target is the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for bacterial survival. By inhibiting MmpL3, this compound disrupts the bacterial cell's function, leading to cell death .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. It has shown efficacy against both antibiotic-sensitive and multi-resistant strains, making it a promising candidate for antituberculosis drug development .
Inhibition of Soluble Epoxide Hydrolase (sEH)
Another area of interest is the compound's role as an inhibitor of soluble epoxide hydrolase (sEH). Inhibitors of sEH have therapeutic potential in treating chronic kidney diseases and cardiovascular disorders. For instance, related compounds have demonstrated the ability to lower serum creatinine levels in animal models, suggesting that this compound may have similar effects .
Case Studies
- Antituberculosis Activity : In vitro studies revealed that derivatives of spirocyclic compounds, including this compound, significantly inhibited the growth of Mycobacterium tuberculosis strains. The mechanism involves disruption of cell wall synthesis via MmpL3 inhibition .
- Kidney Disease Treatment : A study highlighted the oral bioavailability and efficacy of related spirocyclic compounds in reducing serum creatinine levels in rat models of glomerulonephritis. This suggests potential applications for chronic kidney disease treatments .
Comparative Analysis
The following table summarizes key biological activities and mechanisms associated with this compound compared to similar compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol?
- Methodology : The compound can be synthesized via condensation reactions involving benzylamine derivatives and cyclic ketones or aldehydes. A general procedure (e.g., General Procedure C from and ) involves reacting benzaldehyde analogs with amines like cyclopropylamine in polar aprotic solvents (e.g., MeCN or MeOH) under controlled temperatures. Purification typically employs chromatography (e.g., 1:9 MeOH:MeCN) and preparative HPLC for diastereomer resolution .
- Example Reaction Table :
| Reactants | Solvent | Purification | Yield |
|---|---|---|---|
| Benzaldehyde + Cyclopropylamine | MeCN | Chromatography, HPLC | 30% |
| Cyclopropane carboxaldehyde + 4-Fluorobenzylamine | EtOAc/MeOH | Chromatography, HPLC | 17% |
Q. Which spectroscopic techniques are critical for characterizing this spirocyclic compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) to confirm spirocyclic structure and stereochemistry (e.g., δ 7.66–7.50 ppm for aromatic protons in ) .
- HPLC : Preparative HPLC (C18 columns, gradient elution) to resolve diastereomers, as seen in and .
- Elemental Analysis/IR : Used to verify purity and functional groups (e.g., hydroxyl and benzyl motifs) .
Advanced Research Questions
Q. How are diastereomeric mixtures of this compound resolved, and what factors influence their ratio?
- Resolution Method : Preparative HPLC with chiral stationary phases (e.g., polysaccharide-based columns) and isocratic elution (MeOH/H₂O with 0.1% TFA). Diastereomer ratios (e.g., 2:1 in ) arise from steric effects during cyclization or kinetic vs. thermodynamic control .
- Optimization : Adjusting reaction temperature, solvent polarity, or catalysts (e.g., Lewis acids) can shift diastereomer ratios.
Q. What mechanistic pathways explain the formation of the spirocyclic core?
- Proposed Mechanism : The spiro core likely forms via intramolecular nucleophilic attack, where the amine reacts with a carbonyl group to generate a bicyclic intermediate. and suggest that spirocyclization may involve [4+2] cycloadditions or ring-closing metathesis, depending on substituents .
- Key Intermediate : Tertiary carbocation or enamine intermediates stabilize transition states during ring closure.
Q. How can reaction yields be improved despite contradictory data in literature?
- Data Contradiction Analysis : reports 30% yield, while shows 17% for analogous reactions. Variables include:
- Catalysts : Use of Brønsted acids (e.g., TsOH) to accelerate imine formation.
- Solvent Effects : Polar solvents (MeCN) favor faster kinetics over MeOH.
- Purification Losses : Column chromatography may reduce yields due to compound adsorption .
Q. What strategies enhance enantiomeric purity in derivatives of this compound?
- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) during synthesis.
- Dynamic Kinetic Resolution : Enzymatic or metal-catalyzed methods to favor one enantiomer, as seen in ’s synthesis of METTL3 inhibitors .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
